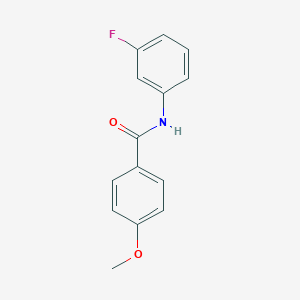

N-(3-fluorophenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHDDEDWULCDED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357903 |

Source

|

| Record name | N-(3-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167565-79-9 |

Source

|

| Record name | N-(3-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

Executive Summary

This guide details the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide , a substituted benzanilide scaffold frequently utilized in medicinal chemistry as a kinase inhibitor fragment or a liquid crystal precursor. The molecule comprises a 4-methoxybenzoyl moiety linked via an amide bond to a 3-fluoroaniline core.

The synthesis is approached through two primary pathways:

-

Method A (Acyl Chloride Route): The preferred method for scale-up and high yield, utilizing highly reactive electrophiles.

-

Method B (Coupling Reagent Route): A mild alternative for parallel synthesis or when acid-sensitive groups are present.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must first visualize the disconnection of the amide bond (C-N). The logical precursors are 4-methoxybenzoic acid (acting as the electrophile source) and 3-fluoroaniline (acting as the nucleophile).

Pathway Logic Diagram

The following diagram illustrates the retrosynthetic disconnection and the forward synthetic flow.

Figure 1: Retrosynthetic analysis showing the activation of the acid precursor via acyl chloride or direct coupling.

Method A: The Acyl Chloride Protocol (Primary Pathway)

Rationale: This method is selected for its reliability and cost-effectiveness. The conversion of the carboxylic acid to an acid chloride generates a potent electrophile that reacts rapidly with the aniline, driving the reaction to completion without expensive coupling reagents.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .

-

Activation: 4-methoxybenzoic acid reacts with thionyl chloride (

) to form 4-methoxybenzoyl chloride.[1] -

Addition: The lone pair on the nitrogen of 3-fluoroaniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl and expelling a chloride ion (

). -

Deprotonation: The base (Pyridine or

) abstracts the proton from the nitrogen, neutralizing the HCl byproduct and preventing protonation of the unreacted amine.

Experimental Protocol

Scale: 10 mmol Expected Yield: 85-95%

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| 4-Methoxybenzoyl chloride | 170.59 | 1.0 | 1.71 g | Electrophile |

| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g | Nucleophile |

| Triethylamine (Et3N) | 101.19 | 1.2 | 1.67 mL | Acid Scavenger |

| Dichloromethane (DCM) | - | - | 20 mL | Solvent |

Step-by-Step Workflow

-

Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.11 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (15 mL).

-

Cooling: Place the flask in an ice bath (

) to control the exotherm. -

Addition: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 10-15 minutes. Note: Evolution of white fumes (HCl) may be observed if the system is not sealed, but Et3N should sequester it as a salt.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Quenching: Once the starting amine is consumed, quench the reaction by adding 10 mL of water.

Workup and Purification

The purity of the final amide depends heavily on the removal of unreacted amine and acid byproducts.

Figure 2: Workup flowchart ensuring removal of ionic byproducts and starting materials.

Method B: Coupling Agent Protocol (Alternative)

Rationale: If the acid chloride is not commercially available or if the substrate contains sensitive functionality (e.g., acid-labile protecting groups), in situ activation using HATU or EDC is preferred.

Protocol Summary:

-

Dissolve 4-methoxybenzoic acid (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 mins to form the active ester.

-

Add 3-fluoroaniline (1.0 equiv).

-

Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF), then follow the standard acid/base wash cycle.

Characterization & Quality Control (QC)

A self-validating protocol requires confirmation of structure. The following data is expected for N-(3-fluorophenyl)-4-methoxybenzamide .

NMR Spectroscopy[2][4]

-

H NMR (400 MHz, DMSO-

- 10.15 (s, 1H, NH ): Broad singlet, characteristic of amide proton.

-

7.95 (d,

- 7.75 (dt, 1H, Ar-H of fluoroaniline): Deshielded by F and Amide.

-

7.05 (d,

- 6.90 (m, 1H, Ar-H ): Multiplet due to F-coupling.

-

3.85 (s, 3H, O-CH

-

F NMR:

-

Single peak around

-110 to -113 ppm (referenced to

-

Mass Spectrometry (ESI)

-

Calculated Mass (

): 245.25 Da. -

Observed (

): 246.1 m/z.

Critical Control Points & Troubleshooting

-

Moisture Sensitivity: The acid chloride is hydrolytically unstable. Ensure glassware is oven-dried and DCM is anhydrous. If the acid chloride is old, reflux it in thionyl chloride for 1 hour before use to reactivate any hydrolyzed acid.

-

Aniline Oxidation: 3-Fluoroaniline can oxidize to a dark brown oil. Distill before use if significant coloration is observed to prevent difficult-to-remove impurities.

-

Regioselectivity: Not an issue here as both reactants are monofunctional regarding the coupling sites (assuming standard conditions).

Safety & Handling

-

3-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Use double gloves and work in a fume hood.

-

4-Methoxybenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas.

-

Waste Disposal: Aqueous washes containing pyridine/Et3N must be treated as basic organic waste.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanisms).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10087963 (Related Fluorinated Benzamides). Link

-

Organic Syntheses. (1927). Benzanilide Preparation (General Protocol). Org.[4] Synth. 7, 6. Link

Sources

- 1. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-fluorophenyl)-4-methoxybenzamide

In the landscape of modern drug discovery and development, the adage "a hit is not a lead, and a lead is not a drug" underscores the arduous journey from initial discovery to a viable clinical candidate. A significant factor governing this transition is the molecule's physicochemical profile. Properties such as solubility, lipophilicity, and ionization state do not merely define a compound's chemical identity; they are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1] An otherwise potent molecule can fail spectacularly in development due to poor absorption, rapid metabolism, low bioavailability, or off-target toxicity—failures often rooted in suboptimal physicochemical characteristics.[2][3]

This guide provides a comprehensive technical overview of N-(3-fluorophenyl)-4-methoxybenzamide, a compound belonging to the benzamide class, which is a privileged scaffold in medicinal chemistry.[4] By dissecting its core physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess its potential as a building block or lead compound. The narrative that follows is grounded in the principle of causality, explaining not just how to measure a property, but why specific experimental choices are made and how the resulting data drives decision-making in a drug discovery program.[5][6]

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers. These data form the basis for all subsequent theoretical predictions and experimental investigations.

Table 1: Core Identifiers for N-(3-fluorophenyl)-4-methoxybenzamide

| Identifier | Value |

| IUPAC Name | N-(3-fluorophenyl)-4-methoxybenzamide |

| Molecular Formula | C₁₄H₁₂FNO₂ |

| Molecular Weight | 245.25 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |

| InChI Key | UTVGGEQAGBBPDA-UHFFFAOYSA-N |

Summary of Core Physicochemical Properties

A holistic view of a compound's properties allows for early-stage assessment of its "drug-likeness." The following table summarizes the predicted and estimated physicochemical parameters for N-(3-fluorophenyl)-4-methoxybenzamide, based on computational models and data from structurally similar analogs.

Table 2: Predicted Physicochemical Profile

| Property | Predicted/Estimated Value | Basis of Estimation | Significance in Drug Discovery |

| Melting Point (°C) | ~130 - 150 | Analog data and crystal lattice energy considerations | Affects solubility, stability, and formulation |

| logP (Octanol/Water) | 3.0 - 3.4 | Computational (XLogP3) & analog data[7][8] | Measures lipophilicity; impacts permeability, metabolism, and toxicity |

| Aqueous Solubility (logS) | -3.5 to -4.0 | Computational (ALOGS) & analog data[8] | Crucial for absorption and bioavailability |

| pKa (Amide Proton) | 16 - 18 (Calculated) | General pKa for secondary benzamides | Determines ionization state at physiological pH |

| Polar Surface Area (PSA) | 38.3 Ų | Computational[8] | Influences membrane permeability and BBB penetration |

Lipophilicity: Balancing Permeability and Solubility

Theoretical Grounding: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is arguably one of the most critical physicochemical parameters.[2] It quantifies a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. An optimal logP is essential: too low, and the compound may not cross biological membranes to reach its target; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and increased metabolic clearance, or accumulate in fatty tissues, leading to toxicity.[1] For orally administered drugs, a logP value between 1 and 4 is often considered a desirable range.

Predicted Lipophilicity

For N-(3-fluorophenyl)-4-methoxybenzamide, the predicted logP is approximately 3.16 , based on computational models for closely related structures like N-(4-fluorophenyl)-4-methoxybenzamide.[8] This value suggests the compound possesses sufficient lipophilicity to favor membrane permeation without being excessively greasy, placing it within the "drug-like" chemical space.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water, serving as a reliable standard.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (or PBS, pH 7.4, for logD) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of N-(3-fluorophenyl)-4-methoxybenzamide in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated aqueous phase.

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate the partition coefficient P as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as logP.

Trustworthiness: The protocol's integrity is maintained by using pre-saturated solvents to ensure thermodynamic equilibrium and a validated, linear analytical method for quantification. Running triplicates is mandatory for statistical confidence.

Workflow for logP Determination

Caption: Shake-flask workflow for logP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Theoretical Grounding: Aqueous solubility is the measure of a compound's ability to dissolve in water to form a homogenous solution. For oral drug candidates, dissolution in the gastrointestinal fluid is the first critical step for absorption. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability and hindering the development of intravenous formulations.[2] It is influenced by factors including lipophilicity, crystal lattice energy (related to melting point), and ionization.

Predicted Solubility

Based on its relatively high predicted logP and likely crystalline nature, N-(3-fluorophenyl)-4-methoxybenzamide is expected to have low aqueous solubility. The predicted logS value of -3.69 for a similar analog suggests a solubility in the micromolar range (approximately 10-20 µg/mL).[8]

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from a solution prepared by diluting a DMSO stock.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., from 200 µM down to 1 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells.

-

Incubation: Cover the plate and incubate at room temperature for 2-4 hours with gentle shaking to allow for precipitation to reach equilibrium.

-

Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The point at which the absorbance increases significantly above the baseline indicates the onset of precipitation.

-

Data Analysis: The highest concentration that does not show significant turbidity is reported as the kinetic solubility.

Expertise & Causality: We choose a kinetic assay because it mimics the situation where a drug, absorbed from a formulation, enters the aqueous environment of the bloodstream. The controlled, low percentage of DMSO is critical, as it acts as the organic co-solvent from which the compound precipitates, but at a level that minimally perturbs the bulk aqueous environment.

Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Spectroscopic and Structural Confirmation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of protons. For N-(3-fluorophenyl)-4-methoxybenzamide, we expect to see:

-

A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.

-

A series of doublets and triplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The fluorine atom will cause additional splitting (coupling) of adjacent protons on its ring.

-

A broad singlet for the amide (N-H) proton, typically downfield (>8.5 ppm).

-

-

¹³C NMR: Shows the number and type of carbon atoms. Expected signals include the methoxy carbon (~55 ppm), amide carbonyl carbon (~165 ppm), and a series of aromatic carbons between 110-160 ppm. The carbon directly bonded to fluorine will show a large C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O (Amide I) stretch: A strong, sharp peak around 1650-1680 cm⁻¹.

-

C-O (Ether) stretch: A strong peak in the 1250-1050 cm⁻¹ region.

-

C-F stretch: A strong peak around 1200-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For N-(3-fluorophenyl)-4-methoxybenzamide (C₁₄H₁₂FNO₂), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 246.0925.

Synthesis and Purification Protocol

A reliable synthesis is the gateway to obtaining material for all characterization studies. The most common method for preparing N-aryl benzamides is the acylation of an aniline with a benzoyl chloride.[9][10]

Protocol: Synthesis via Acylation

Materials: 3-fluoroaniline, 4-methoxybenzoyl chloride, triethylamine (TEA) or pyridine, dichloromethane (DCM).

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.[4]

-

Addition of Acyl Chloride: Add a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred aniline solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

-

Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[11]

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-(3-fluorophenyl)-4-methoxybenzamide.

Conclusion

The physicochemical properties of N-(3-fluorophenyl)-4-methoxybenzamide—characterized by moderate lipophilicity and predicted low aqueous solubility—position it as a typical lead-like molecule. Its profile suggests that while membrane permeability is likely favorable, formulation strategies may be required to address potential solubility-limited absorption. The experimental protocols and theoretical frameworks provided in this guide offer a robust system for validating these predictions and thoroughly characterizing this and other novel chemical entities. Such a rigorous, data-driven approach to understanding a compound's fundamental properties is indispensable for navigating the complex path of drug discovery and increasing the probability of success in developing safe and effective medicines.

References

- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Singh, S. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Kyriacou, D. (2025). Physical Properties in Drug Design.

- Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers.

- Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and analysis of amides.

- Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.

- Kliuev, A. K. (2013).

- Li, Y., et al. (n.d.).

- ChemicalBook. (2025). 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8.

- PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide.

- Cayman Chemical. (2022).

- Reddy, K. L., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- PubChemLite. (n.d.). N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide (C14H11ClFNO2).

- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem.

- PubChemLite. (n.d.). N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3).

- Patil, S., et al. (2024).

- Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-methoxybenzaldehyde, 98% 5 g.

- PubChem. (n.d.). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3.

- Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.

- PubChem. (n.d.). N-[[3-[2-(4-fluorophenyl)ethoxy]phenyl]methyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide.

- Deb, M. K., et al. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8.

- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) IR Spectrum.

- SpectraBase. (n.d.). N-(3-fluorobenzyl)-2-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum.

- Hit2Lead. (n.d.). N-(4-fluorophenyl)-4-methoxybenzamide | SC-5330362.

- Smith, V. H., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)

- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- BLDpharm. (n.d.). 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide.

- PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide | C15H13BrFNO3.

- Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

- National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem.

- Smith, V. H., et al. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- Wuts, P. G. M., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- Environmental Protection Agency. (n.d.). N-(3-acetylphenyl)-2-methoxybenzamide Env.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 7. PubChemLite - N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]

- 8. You are being redirected... [hit2lead.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of N-(3-fluorophenyl)-4-methoxybenzamide derivatives

An In-depth Technical Guide to the Biological Activity of N-(3-fluorophenyl)-4-methoxybenzamide Derivatives

Abstract

The N-(phenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of specific substituents, such as a 3-fluoro group on the aniline ring and a 4-methoxy group on the benzoyl moiety, gives rise to the N-(3-fluorophenyl)-4-methoxybenzamide class of molecules. This modification has proven to be a highly effective strategy for developing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these derivatives, with a particular focus on their development as kinase inhibitors for cancer therapy. Detailed experimental protocols are provided to enable researchers to synthesize and evaluate these promising compounds.

Rationale and Synthetic Strategy

The design of N-(3-fluorophenyl)-4-methoxybenzamide derivatives is rooted in established principles of medicinal chemistry. The amide linkage provides a rigid and stable backbone, capable of forming crucial hydrogen bonds with protein targets. The 4-methoxybenzoyl group often serves as a key interaction moiety, while the 3-fluorophenyl ring can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties through specific fluorine interactions.

The most direct and common synthetic route to this class of compounds is the nucleophilic acyl substitution between 4-methoxybenzoyl chloride and 3-fluoroaniline.

General Synthesis Workflow

The synthesis is typically a straightforward one-step process. The selection of a suitable base and solvent system is critical for achieving high yields and purity. A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.

Caption: General workflow for the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide.

Key Biological Activities

Derivatives of the N-(3-fluorophenyl)-4-methoxybenzamide core have demonstrated a remarkable range of biological activities. The most prominent among these is their potent inhibitory effect on specific protein kinases involved in cancer progression.

Anticancer Activity: BRAF Kinase Inhibition

A significant focus of research has been the development of these compounds as inhibitors of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably melanoma.

N-(3-fluorophenyl)-4-methoxybenzamide serves as a core scaffold for potent BRAF inhibitors. By attaching various heterocyclic moieties, researchers have developed compounds that exhibit strong and selective inhibition of the BRAFV600E mutant. For instance, compounds incorporating a sulfone-linked pyrimidine have shown significant promise.

Table 1: BRAFV600E Inhibitory Activity of Representative Derivatives

| Compound ID | R-Group Modification | IC50 (nM) | Reference |

| 1a | 5-chloro-2-pyridinylsulfone | 130 | |

| 1b | 4-pyrimidinylsulfone | 80 | |

| Vemurafenib | (FDA-approved drug) | 31 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanism involves the compound binding to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation of its downstream target, MEK. This effectively shuts down the aberrant signaling cascade.

Caption: Inhibition of the BRAF-mutant MAPK/ERK signaling pathway.

Anticonvulsant and Antimicrobial Activities

Beyond cancer, this scaffold has been explored for other therapeutic applications. Certain derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential in controlling seizures. Additionally, other related benzamide structures have demonstrated activity against various microbial strains, suggesting a potential, albeit less explored, avenue for antimicrobial drug discovery.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of N-(3-fluorophenyl)-4-methoxybenzamide derivatives.

Protocol: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

Materials:

-

3-Fluoroaniline (1.0 eq)

-

4-Methoxybenzoyl chloride (1.05 eq)

-

Pyridine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reactant Setup: Dissolve 3-fluoroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

-

Acylation: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirring aniline solution over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

-

Work-up - Acid Wash: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine.

-

Work-up - Base Wash: Wash the organic layer with saturated NaHCO3 solution (2x) to remove any unreacted acid chloride and HCl.

-

Work-up - Final Wash: Wash the organic layer with brine (1x) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol: In Vitro BRAFV600E Kinase Assay

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against the target kinase.

Materials:

-

Recombinant human BRAFV600E enzyme

-

Biotinylated MEK1 substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure Workflow:

Caption: Step-by-step workflow for an in vitro BRAF kinase inhibition assay.

Detailed Steps:

-

Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).

-

Enzyme/Substrate Addition: Prepare a master mix containing the assay buffer, recombinant BRAFV600E enzyme, and the MEK1 substrate. Dispense this mix into each well.

-

Incubation: Gently mix the plate and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 90 minutes at room temperature to allow for substrate phosphorylation.

-

Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent quenches the kinase reaction and measures the amount of ATP remaining. The amount of ATP consumed is directly proportional to the kinase activity.

-

Data Acquisition: After a brief 10-minute incubation, measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to BRAF activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The N-(3-fluorophenyl)-4-methoxybenzamide scaffold is a validated and highly versatile starting point for the development of potent kinase inhibitors and other biologically active agents. The straightforward synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on developing next-generation inhibitors that can overcome resistance mechanisms to existing drugs, exploring new therapeutic applications beyond oncology, and optimizing drug-like properties to produce clinical candidates with superior safety and efficacy profiles.

References

-

Title: Discovery of N-(3-Fluorophenyl)-4-(5-chloro-2-pyridinylsulfone)-benzamide Derivatives as Potent and Orally Active BRAFV600E Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

-

Title: Discovery of the Highly Potent and Selective V600E B-Raf Inhibitor PLX4032 (Vemurafenib) for the Treatment of Melanoma. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Synthesis and anticonvulsant activity of some new N-(substituted phenyl)-4-methoxybenzamide derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of some new benzamide derivatives. Source: Journal of Saudi Chemical Society. URL: [Link]

Therapeutic Targets of N-(3-Fluorophenyl)-4-Methoxybenzamide: A Technical Analysis

This is an in-depth technical guide analyzing the therapeutic potential and molecular targets of the N-(3-fluorophenyl)-4-methoxybenzamide scaffold.

Executive Summary

N-(3-fluorophenyl)-4-methoxybenzamide represents a privileged N-arylbenzamide scaffold, a structural motif central to several classes of modern therapeutics. While often utilized as a chemical probe or intermediate, its specific substitution pattern—combining a 4-methoxybenzoyl moiety with a 3-fluoroaniline group—positions it as a high-value lead for targeting ion channels and oncogenic signaling pathways.[1][2]

This guide deconstructs the pharmacological relevance of this molecule, identifying Transient Receptor Potential Melastatin 8 (TRPM8) and the Hedgehog (Hh) signaling pathway as its primary therapeutic targets.[1][2] It provides a rigorous, self-validating framework for researchers to assay its efficacy in neuropathic pain, oncology, and autoimmune modulation.[1][2]

Part 1: Structural Logic & Pharmacophore Analysis[1][2]

The biological activity of N-(3-fluorophenyl)-4-methoxybenzamide is dictated by three critical structural domains. Understanding these domains is essential for predicting off-target effects and optimizing potency.[1][2]

The 4-Methoxybenzoyl "Head"[1][2]

-

Function: Acts as a hydrogen bond acceptor via the methoxy oxygen.[1][2]

-

Target Relevance: This motif mimics the "A-region" of TRPM8 antagonists (e.g., AMTB, BCTC analogs) and is critical for binding to the voltage-sensing domain of potassium channels (Kv7/KCNQ).[1][2]

The Amide Linker

-

Function: Provides a rigid spacer that orients the two aromatic rings.[1][2]

-

Target Relevance: Essential for hydrogen bonding with residues like Tyr745 in TRPM8 or Arg458 in the Smoothened (Smo) receptor.[1][2]

The 3-Fluorophenyl "Tail"[1][2]

-

Function: The fluorine atom at the meta position serves two roles:

Part 2: Primary Therapeutic Targets[1][2]

Target A: TRPM8 (Transient Receptor Potential Melastatin 8)

Therapeutic Indication: Neuropathic Pain, Cold Allodynia, Migraine.[1][2]

The N-(3-fluorophenyl)-4-methoxybenzamide structure is a classic TRPM8 antagonist pharmacophore.[1][2] TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents (menthol).[1][2]

-

Mechanism of Action: The molecule acts as a negative allosteric modulator, stabilizing the channel in the closed state.[1][2] The 4-methoxy group likely interacts with the TRP domain, while the 3-fluorophenyl group occupies a hydrophobic cleft near the S4-S5 linker.[1][2]

-

Validation Protocol:

-

Calcium Flux Assay: Use HEK293 cells stably expressing human TRPM8.[1][2] Load with Fluo-4 AM.

-

Agonist Challenge: Stimulate with Icilin (1 µM) or Menthol (100 µM) .

-

Readout: Measure reduction in fluorescence relative to vehicle.

-

Specificity Check: Counter-screen against TRPV1 (Capsaicin) and TRPA1 (Mustard Oil) to ensure selectivity.[1][2]

-

Target B: Hedgehog Signaling (Smoothened Receptor)

Therapeutic Indication: Basal Cell Carcinoma (BCC), Medulloblastoma.[1][2]

Benzamide derivatives are well-established inhibitors of the Smoothened (Smo) receptor, a GPCR-like protein central to the Hedgehog pathway.[1][2]

-

Mechanism of Action: The compound binds to the heptahelical bundle of Smo, preventing its accumulation in the primary cilium and blocking downstream GLI transcription factor activation.[1][2]

-

Evidence: Structural analogs (e.g., Vismodegib intermediates) utilize the benzamide core to lock Smo in an inactive conformation.[1][2] The 3-fluoro substitution enhances binding affinity by engaging in halogen bonding with the receptor pocket.[1][2]

-

Validation Protocol:

-

GLI-Luciferase Reporter Assay: Use NIH3T3 cells transfected with a GLI-responsive luciferase reporter (e.g., Gli-Luc).[1][2]

-

Pathway Activation: Stimulate with SAG (Smoothened Agonist) or Sonic Hedgehog (Shh) ligand.[1][2]

-

Inhibition: Treat with graded concentrations of N-(3-fluorophenyl)-4-methoxybenzamide.[1][2]

-

Readout: Calculate IC50 based on luminescence suppression.

-

Target C: Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Indication: Rheumatoid Arthritis, Multiple Sclerosis (Immunomodulation).[1][2]

The biphenyl-amide scaffold mimics the structure of Leflunomide (active metabolite A77 1726) and Brequinar analogs.[1][2]

-

Mechanism of Action: Inhibition of DHODH deprives rapidly dividing T-cells and B-cells of pyrimidines, arresting the cell cycle at G1.[1][2]

-

Validation Protocol:

Part 3: Experimental Validation Workflow

The following workflow is designed to systematically validate the target of N-(3-fluorophenyl)-4-methoxybenzamide.

Quantitative Data Summary (Expected Potency Ranges)

| Target | Expected IC50 / Ki | Mechanism | Key Control Compound |

| TRPM8 | 50 nM - 500 nM | Antagonist | AMTB / BCTC |

| Smoothened | 100 nM - 1 µM | Antagonist | Vismodegib / Cyclopamine |

| DHODH | 1 µM - 10 µM | Inhibitor | Teriflunomide |

| TRPV1 | > 10 µM | Weak/Inactive | Capsazepine |

Step-by-Step Validation Protocol

Step 1: Compound Solubilization [1][2]

-

Dissolve N-(3-fluorophenyl)-4-methoxybenzamide in 100% DMSO to a stock concentration of 10 mM.

-

Critical: Ensure final DMSO concentration in assay does not exceed 0.1% to avoid solvent effects on ion channels.[1][2]

Step 2: Primary Screen (Calcium Flux - TRPM8) [1][2]

-

Dye Loading: Incubate cells with Calcium-6 or Fluo-4 NW dye for 45 mins at 37°C.[1][2]

-

Pre-incubation: Add test compound (10-point dose response, 0.1 nM to 10 µM) for 15 mins.

-

Stimulation: Inject Menthol (EC80 concentration, typically 30-100 µM).[1][2]

-

Analysis: Calculate % inhibition =

.[1][2]

Step 3: Secondary Screen (GLI Reporter - Hedgehog) [1][2]

-

Treatment: Treat cells with Shh-conditioned medium + test compound for 24-48 hours.[1][2]

-

Lysis/Detection: Use Bright-Glo™ Luciferase Assay System.[1][2]

-

Normalization: Normalize to cell viability (CellTiter-Glo) to rule out cytotoxicity.

Part 4: Pathway Visualization

The following diagram illustrates the pharmacological mapping of the N-(3-fluorophenyl)-4-methoxybenzamide scaffold to its potential targets and downstream effects.

Caption: Pharmacophore mapping of N-(3-fluorophenyl)-4-methoxybenzamide linking structural motifs to specific therapeutic outcomes in pain, oncology, and immunology.[1][2]

References

-

TRPM8 Antagonists and SAR : Journal of Medicinal Chemistry. "Discovery of N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (AMTB) as a Potent and Selective TRPM8 Antagonist."

-

Benzamide Scaffold in Hedgehog Signaling : ACS Medicinal Chemistry Letters. "Discovery of Vismodegib (GDC-0449): A Potent and Selective Inhibitor of the Hedgehog Pathway."[1][2]

-

DHODH Inhibitors : Nature Reviews Drug Discovery. "Dihydroorotate dehydrogenase inhibitors in autoimmune diseases and cancer."

-

General Benzamide Pharmacology : Bioorganic & Medicinal Chemistry. "Structure-activity relationships of N-arylbenzamides as TRPM8 antagonists."

Sources

A Technical Guide to the Discovery of Novel Benzamide Derivatives for Cancer Research

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Oncology

The benzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework that demonstrates a remarkable capacity to bind to a diverse range of biological targets. In oncology, its versatility is particularly pronounced. Benzamide derivatives are at the core of several classes of targeted anticancer agents, including potent inhibitors of key enzymes that drive cancer progression, such as histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and various protein kinases.[1][2] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and preclinical evaluation of novel benzamide derivatives, intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapy.

Chapter 1: Foundational Principles—Target Selection and Mechanistic Rationale

The journey of a novel therapeutic agent begins with a fundamental understanding of the molecular machinery that drives a specific cancer. The success of benzamide derivatives stems from their ability to precisely interact with the active sites of enzymes that are dysregulated in malignant cells.[3]

Histone Deacetylases (HDACs): Reawakening Silenced Tumor Suppressors

In many cancers, epigenetic modifications silence the expression of critical tumor suppressor genes. HDACs are central to this process, removing acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[4] Benzamide-based HDAC inhibitors are designed to chelate the zinc ion within the enzyme's active site, blocking its function.[3] This restores histone acetylation, reactivates tumor suppressor gene expression (e.g., p21), and consequently induces cell cycle arrest, differentiation, or apoptosis in cancer cells.[4][5]

Poly (ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality

PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP creates a state of "synthetic lethality."[1] When single-strand breaks are not repaired by PARP, they escalate into double-strand breaks during DNA replication. Because the BRCA-deficient cells cannot repair these double-strand breaks, they undergo apoptosis. Many benzamide-based PARP inhibitors function by mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP, effectively blocking the enzyme's catalytic activity.[1][6]

Chapter 2: The Preclinical Discovery and Evaluation Workflow

Advancing a novel benzamide derivative from concept to candidate requires a systematic, multi-stage evaluation process. This workflow is designed to efficiently identify potent compounds and rigorously characterize their biological effects, ensuring that only the most promising candidates proceed to more complex and costly testing.[7] The process begins with broad in vitro screening and funnels down to highly specific in vivo validation.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. noblelifesci.com [noblelifesci.com]

Methodological & Application

Application Note: Analytical Profiling and Physicochemical Characterization of N-(3-fluorophenyl)-4-methoxybenzamide

Executive Summary

This application note details the analytical framework for the characterization of N-(3-fluorophenyl)-4-methoxybenzamide , a pharmacophore scaffold frequently utilized in medicinal chemistry libraries and drug discovery programs (specifically in TRP channel modulation and kinase inhibitor research).

The protocol synthesizes multi-modal data—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to establish a rigorous "Identity, Purity, and Potency" triad.[1] Special emphasis is placed on 19F-NMR as a rapid diagnostic tool for regioisomer differentiation, a common challenge in fluorinated aromatic synthesis.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | N-(3-fluorophenyl)-4-methoxybenzamide |

| Molecular Formula | C₁₄H₁₂FNO₂ |

| Molecular Weight | 245.25 g/mol |

| Monoisotopic Mass | 245.0852 Da |

| Key Functional Groups | Secondary Amide, Aryl Fluoride, Methoxy Ether |

| Solubility | DMSO (High), Methanol (Moderate), Water (Low/Insoluble) |

| UV Maxima ( | ~265 nm (Benzamide conjugation) |

Analytical Workflow Logic

The following decision tree illustrates the critical path for validating synthesized batches of N-(3-fluorophenyl)-4-methoxybenzamide.

Figure 1: Analytical Lifecycle. Note the critical gatekeeping role of NMR prior to quantitative HPLC profiling.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and impurity profiling. Rationale: Benzamide derivatives exhibit strong UV absorption. A C18 reverse-phase method is selected due to the molecule's moderate lipophilicity (LogP ~3.0).

Method Parameters

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% TFA) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

| Column Temp | 30°C |

| Detection | PDA (210-400 nm); Extraction at 254 nm and 280 nm |

Gradient Program

Designed to elute polar impurities (unreacted 3-fluoroaniline) early and lipophilic dimers late.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 1.0 | 5% | Isocratic Hold |

| 10.0 | 95% | Linear Ramp (Elution of Analyte) |

| 12.0 | 95% | Wash |

| 12.1 | 5% | Re-equilibration |

| 15.0 | 5% | End |

Self-Validating Step:

-

System Suitability: The retention time (RT) for the main peak should be approximately 6.5–7.5 minutes.

-

Resolution: Ensure resolution (

) > 1.5 between the product peak and the 4-methoxybenzoic acid precursor (which typically elutes earlier due to the free carboxylic acid).

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Objective: Structural confirmation and regioisomer verification. Rationale: While Mass Spec confirms molecular weight, only NMR can definitively distinguish the meta-fluoro substitution pattern from ortho or para isomers.

Sample Preparation

Dissolve 5–10 mg of sample in 600 µL of DMSO-d₆ . (CDCl₃ is an alternative, but DMSO is preferred for amide solubility and distinct NH proton visibility).

1H NMR Interpretation (400 MHz, DMSO-d₆)

-

Amide Proton (-NH): Singlet,

10.0–10.2 ppm. (Disappears on D₂O shake). -

Methoxy Group (-OCH₃): Sharp Singlet,

3.83 ppm (Integration: 3H). -

Benzoyl Ring (AA'BB' System): Two doublets at

~7.95 ppm (2H) and -

Fluorophenyl Ring (Multiplets): This is the diagnostic region (

6.9–7.8 ppm). Look for a specific pattern of a doublet of triplets or multiplets caused by

19F NMR Interpretation (376 MHz, DMSO-d₆)

-

Chemical Shift: Expect a singlet (or multiplet if proton-coupled) at

-110 to -115 ppm . -

Differentiation:

-

Ortho-isomer: ~ -120 to -130 ppm.

-

Para-isomer: ~ -115 to -125 ppm (often distinct from meta).

-

Meta-isomer (Target): -112.0 ± 2 ppm .

-

Protocol C: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Target Ion [M+H]⁺: m/z 246.1

-

Sodium Adduct [M+Na]⁺: m/z 268.1

-

Fragmentation: High collision energy may yield a fragment at m/z 135 (4-methoxybenzoyl cation), confirming the acyl head group.

Troubleshooting & Impurity Profile

Common synthetic by-products and their analytical signatures:

Figure 2: Impurity Identification Logic. Use relative retention times (RRT) to triage unknown peaks.

References

-

PubChem. (2025). Compound Summary: N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

-

Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica.[3] Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Optimization for Benzamide Scaffolds

Focus Entity: N-(3-fluorophenyl)-4-methoxybenzamide

Executive Summary

This application note provides a comprehensive technical guide for integrating N-(3-fluorophenyl)-4-methoxybenzamide (and structurally related benzamide scaffolds) into High-Throughput Screening (HTS) campaigns.

Substituted benzamides represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting activity against Poly (ADP-ribose) Polymerase (PARP) enzymes, Histone Deacetylases (HDACs) , and Transient Receptor Potential (TRP) channels. However, their lipophilicity and potential for auto-fluorescence require specific handling protocols to prevent false positives and compound precipitation.

This guide details the physicochemical profiling, library preparation, and a validated PARP1 inhibition assay protocol designed to maximize Z-prime (Z') factors and data reliability.

Compound Profile & Physicochemical Handling

Before initiating HTS, the specific properties of N-(3-fluorophenyl)-4-methoxybenzamide must be accounted for to ensure assay stability.[1]

2.1 Chemical Identity & Properties

-

IUPAC Name: N-(3-fluorophenyl)-4-methoxybenzamide[1]

-

Core Scaffold: Benzamide (Amide bond connecting a 4-methoxybenzoyl group and a 3-fluoroaniline).[1]

-

Key Features:

-

4-Methoxy group: Electron-donating, increases electron density on the ring.

-

3-Fluoro group: Electron-withdrawing, enhances metabolic stability and lipophilicity.[1]

-

Amide Linker: Potential hydrogen bond donor/acceptor site.

-

2.2 Solubility & Stock Preparation (Critical Step)

Benzamides are often sparingly soluble in aqueous buffers.[2] Improper solubilization is the #1 cause of "noisy" HTS data due to micro-precipitation scattering light.

| Parameter | Specification | Operational Note |

| Primary Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous | Use ≥99.9% HPLC grade to prevent hydrolysis.[1] |

| Stock Concentration | 10 mM | Standard HTS stock. Higher concentrations (e.g., 50 mM) risk precipitation upon freeze-thaw. |

| Aqueous Solubility | Low (< 50 µM in PBS) | Critical: Do not dilute directly into buffer without an intermediate step or rapid mixing. |

| DMSO Tolerance | Assay dependent (Typ. < 1%) | Ensure the final assay tolerates 1% DMSO to keep the compound in solution. |

Protocol: "Pre-Dilution" Method for Acoustic Dispensing

-

Dissolve solid compound in 100% DMSO to reach 10 mM.

-

Sonicate for 15 minutes at room temperature (avoid heat to prevent degradation).

-

Centrifuge at 1,000 x g for 2 minutes to pellet any undissolved particulates.

-

QC Check: Inspect for turbidity. If clear, proceed to Source Plate preparation.

Biological Context & Mechanism of Action[3]

For this guide, we utilize PARP1 Inhibition as the primary case study. Substituted benzamides are classic competitive inhibitors of the NAD+ binding pocket on PARP enzymes.

3.1 Mechanism: NAD+ Competition

N-(3-fluorophenyl)-4-methoxybenzamide mimics the nicotinamide moiety of NAD+.[1] By occupying the catalytic site, it prevents PARP1 from utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains on damaged DNA, thereby blocking DNA repair pathways (Synthetic Lethality).

3.2 Pathway Visualization

Figure 1: Mechanism of Action. The benzamide scaffold competes with NAD+, preventing PARylation and leading to cell death in repair-deficient contexts.[1]

Detailed Experimental Protocol: PARP1 HTS Assay

Assay Type: Chemiluminescent ELISA or Fluorescence Polarization (FP). Format: 384-well microplate.

4.1 Reagents & Materials

-

Target: Recombinant Human PARP1 Enzyme (High specific activity).

-

Substrate: Biotinylated NAD+ or Histone-coated plates.[1]

-

Compound: N-(3-fluorophenyl)-4-methoxybenzamide (Test), Olaparib (Positive Control).[1]

-

Detection: Anti-PAR antibody conjugated to HRP (for Chemiluminescence).

4.2 Step-by-Step Workflow

Step 1: Plate Preparation (Acoustic Dispensing)

-

Objective: Transfer compounds without introducing pipette tip contamination.

-

Action: Use an acoustic liquid handler (e.g., Echo 650) to dispense 25 nL of the 10 mM compound stock into the assay plate.

-

Backfill: Add DMSO to control wells to strictly maintain 0.5% DMSO final concentration across the plate.

Step 2: Enzyme Incubation

-

Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

-

Action: Dispense 10 µL of PARP1 enzyme solution (0.5 U/well) into the plates containing the compound.

-

Incubation: 15 minutes at Room Temperature (RT). This allows the benzamide to occupy the catalytic pocket before NAD+ is introduced.

Step 3: Reaction Initiation

-

Action: Add 10 µL of Substrate Mix (NAD+ and Biotin-NAD+ or activated DNA).

-

Reaction Time: Incubate for 60 minutes at RT.

Step 4: Detection (Chemiluminescent Readout)

-

Stop: Add Streptavidin-HRP detection reagent (stops reaction and binds biotin-PAR).

-

Wash: (If using ELISA format) Wash 3x with PBS-T.[1]

-

Read: Add HRP substrate (e.g., ECL) and read Luminescence on a multi-mode plate reader (e.g., EnVision or PHERAstar).

4.3 HTS Workflow Diagram

Figure 2: HTS Workflow.[1] The critical step is the pre-incubation of the enzyme with the benzamide prior to substrate addition.

Data Analysis & Validation

5.1 Quality Control Metrics

A robust HTS assay must satisfy the Z-prime (Z') statistical parameter.

-

Formula:

[1]- : Mean and SD of Positive Control (Max Inhibition, e.g., 10 µM Olaparib).

- : Mean and SD of Negative Control (DMSO only).

-

Acceptance Criteria: Z' > 0.5 is required for a valid screen.

5.2 Handling False Positives (PAINS)

N-(3-fluorophenyl)-4-methoxybenzamide is generally stable, but benzamides can sometimes act as PAINS (Pan-Assay Interference Compounds) via two mechanisms:

-

Aggregation: At high concentrations (>30 µM), they may form colloids that sequester the enzyme.

-

Solution: Add 0.01% Triton X-100 to the assay buffer (included in Protocol 4.2).

-

-

Fluorescence: The methoxy-benzamide core may fluoresce in the blue region (Excitation ~300nm, Emission ~350-400nm).

-

Solution: Use Chemiluminescence or Red-shifted Fluorophores (e.g., Alexa 647) to avoid spectral overlap.

-

5.3 Expected Results Table

| Compound | Concentration | % Inhibition (Expected) | Interpretation |

| DMSO (Neg Control) | 0.5% | 0% | Baseline Activity |

| Olaparib (Pos Control) | 1 µM | > 95% | Validated System |

| N-(3-fluorophenyl)-... | 10 µM | > 50% | Hit (Proceed to IC50) |

| N-(3-fluorophenyl)-... | 0.1 µM | < 10% | Dose-dependency check |

References

-

BMG LABTECH. (2019). The high-throughput screening process: basic steps and assay design. Retrieved from [Link]

-

Tran, P., et al. (2025).[3] Discovery of N-(3-fluorophenyl)-2-(...) as the first orally active selective aurora kinase B inhibitor.[1][3] European Journal of Medicinal Chemistry.[3] Retrieved from [Link]

-

Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data for Organic Compounds.[4] Retrieved from [Link]

Sources

- 1. 851958-47-9|3-Fluoro-N,4-dimethoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

Welcome to the technical support center for the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this amide coupling reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield, improve purity, and troubleshoot effectively.

Section 1: Core Synthesis Strategy & FAQs

This section addresses fundamental questions regarding the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide, focusing on the most common and reliable synthetic routes.

Q1: What is the most common and scalable method for synthesizing N-(3-fluorophenyl)-4-methoxybenzamide?

The most prevalent and industrially relevant method is the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with 3-fluoroaniline. This reaction, often performed under Schotten-Baumann conditions , is robust, high-yielding when optimized, and utilizes readily available starting materials.[1][2][] The core transformation involves the amine's nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.[4][5]

An alternative, especially for smaller-scale or discovery chemistry applications, involves the direct coupling of 4-methoxybenzoic acid with 3-fluoroaniline using a peptide coupling reagent like HATU, HBTU, or EDC.[][6][7]

Q2: Why is a base necessary for this reaction?

A base is critical for two primary reasons. First, the reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1][5] This acid will protonate the starting amine, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.[8] A base is required to neutralize this generated HCl, allowing the amine to remain a free nucleophile.[9][10] Second, the base acts to deprotonate the tetrahedral intermediate, facilitating the elimination of the chloride leaving group and driving the reaction toward product formation.[11]

Q3: What is the primary competing side reaction I should be aware of?

The most significant side reaction, particularly when using the acyl chloride route, is the hydrolysis of 4-methoxybenzoyl chloride to form the unreactive 4-methoxybenzoic acid.[12][13][14] This occurs when the acyl chloride reacts with water present in the solvent, base, or atmosphere. This not only consumes your electrophile but also introduces an acidic impurity that can be challenging to remove during workup.

Caption: Primary reaction pathways in the synthesis.

Section 2: Troubleshooting Guide for Low Yield

Low product yield is the most common issue reported. This section breaks down the problem into specific, actionable troubleshooting steps.

Q4: My reaction yield is poor (<50%). Where should I start my investigation?

A low yield is typically traced back to one of three areas: (1) the quality and reactivity of your starting materials, (2) suboptimal reaction conditions (solvent, base, temperature), or (3) inefficient workup and purification.

Below is a logical workflow to diagnose the issue.

Caption: Troubleshooting workflow for diagnosing low yield.

Q5: I suspect my 4-methoxybenzoyl chloride is hydrolyzing before it can react. How can I confirm this and prevent it?

Confirmation: The primary byproduct of hydrolysis is 4-methoxybenzoic acid.[13][14] After your reaction workup, this acidic byproduct can be identified by:

-

TLC Analysis: Spot your crude product against a standard of 4-methoxybenzoic acid. The acid will likely have a lower Rf value than the amide product in typical solvent systems (e.g., Hexane/Ethyl Acetate).

-

Acid/Base Extraction: During the workup, an extraction with a basic aqueous solution (like 1 M NaOH or NaHCO₃) will remove the acidic byproduct.[15] You can then acidify this basic aqueous layer and see if a precipitate (4-methoxybenzoic acid) forms.

Prevention:

-

Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like Dichloromethane or THF).[16] If using reagents from bottles, use a dry syringe/needle to pierce the septum.

-

Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

-

Order of Addition (Schotten-Baumann): In a biphasic system, dissolve the 3-fluoroaniline and 4-methoxybenzoyl chloride in an organic solvent first. Then, add the aqueous base solution dropwise with vigorous stirring.[16] This ensures the amine has a chance to react before significant hydrolysis can occur at the aqueous interface.

Q6: My amine, 3-fluoroaniline, seems to be unreactive. What can I do to improve its nucleophilicity or the reaction rate?

The fluorine atom on 3-fluoroaniline is electron-withdrawing, which slightly reduces the nucleophilicity of the amine compared to aniline. While it is generally reactive enough, poor performance can occur.

Strategies to Improve Reactivity:

-

Choice of Base: For an organic solvent system, a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or pyridine can be more effective than inorganic bases.[8][16] Pyridine, in particular, can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[9][10]

-

Switch to a Coupling Reagent: If the acyl chloride route is consistently failing, switching to the carboxylic acid and a modern coupling reagent is a powerful alternative. Reagents like HATU activate the carboxylic acid to form a highly reactive O-acylisourea intermediate that is readily attacked by even less nucleophilic amines.[6][17][18] This method often provides higher yields for challenging couplings.[19][20]

| Parameter | Schotten-Baumann (Acyl Chloride) | Amide Coupling (Carboxylic Acid) |

| Electrophile | 4-methoxybenzoyl chloride | 4-methoxybenzoic acid |

| Key Reagent | Inorganic/Organic Base (e.g., NaOH, Et₃N) | Coupling Reagent (e.g., HATU, EDC) |

| Typical Solvent | Biphasic (DCM/H₂O) or Aprotic (DCM, THF) | Aprotic Polar (DMF, Acetonitrile) |

| Pros | Cost-effective, scalable, simple reagents. | High yields for difficult substrates, mild conditions.[19] |

| Cons | Sensitive to water (hydrolysis), can be vigorous.[12] | Higher cost of reagents, byproduct removal (e.g., DCU).[18] |

| Typical Yield | 70-90% (Optimized) | 85-98% |

Section 3: Purification and Impurity Management

Q7: How do I design an effective workup procedure to isolate my product?

A standard liquid-liquid extraction workup is highly effective for this molecule. The goal is to sequentially remove the base, unreacted starting materials, and byproducts.

Standard Workup Protocol:

-

Quench: Once the reaction is complete (monitored by TLC/LC-MS), dilute the reaction mixture with an organic solvent like Ethyl Acetate or Dichloromethane.

-

Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate and remove any unreacted 3-fluoroaniline and the organic base (like Et₃N) into the aqueous layer.

-

Base Wash: Wash the organic layer with a dilute base (e.g., 1 M NaHCO₃).[15] This will deprotonate and remove any unreacted 4-methoxybenzoic acid (from hydrolysis) into the aqueous layer.

-

Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[15]

-

Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[21]

Q8: My crude product is an oil/waxy solid and difficult to purify by column chromatography. What are my options?

-

Recrystallization: This is the preferred method for purifying solid organic compounds and should be your first choice if chromatography is problematic.[22] Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.

-

Trituration: If the product is a solid but contains minor impurities, trituration can be effective. This involves suspending the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble. Stirring or sonicating the suspension will wash the impurities away.[22] Common solvents for trituration include diethyl ether or cold ethyl acetate.

Section 4: Validated Experimental Protocols

Protocol A: Schotten-Baumann Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

This protocol utilizes the classic acyl chloride route in a biphasic system, which is robust and minimizes hydrolysis.

Materials:

-

3-Fluoroaniline (1.0 eq)

-

4-Methoxybenzoyl chloride (1.05 eq)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution, 2 M (2.0 eq)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.0 eq) and dissolve it in DCM (approx. 10 mL per gram of aniline).

-

Add 4-methoxybenzoyl chloride (1.05 eq) to the solution and stir at room temperature for 5 minutes.

-

Cool the mixture to 0 °C using an ice bath.

-

With vigorous stirring, add the 2 M NaOH solution (2.0 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting amine using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Once complete, transfer the mixture to a separatory funnel. Separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol B: HATU-Mediated Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

This protocol is ideal for smaller-scale synthesis or when the Schotten-Baumann method gives low yields.[6]

Materials:

-

4-Methoxybenzoic acid (1.0 eq)

-

3-Fluoroaniline (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-methoxybenzoic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (approx. 8 mL per gram of acid).

-

Stir the mixture at room temperature to dissolve the solids.

-

Add DIPEA (2.5 eq) and stir for 5 minutes. A color change may be observed as the active ester forms.

-

Add 3-fluoroaniline (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the carboxylic acid by LC-MS or TLC.

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.

References

- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.

- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).

- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.

- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.

- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).

- Amide Workup. Biofilm Inhibitor Synthesis.

- Schotten-Baumann Reaction. Organic Chemistry Portal.

- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.

- Schotten Baumann Reaction. BYJU'S.

- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.

- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Amide synthesis by acyl

- Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer c

- Why did my amide syntesis does not work?

- Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah.

- Amide Synthesis. Fisher Scientific.

- Schotten-Baumann Reaction. J&K Scientific LLC.

- Chemistry Schotten Baumann Reaction.

- Amide Synthesis. Fisher Scientific.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.

- Low yield in PROTAC synthesis causes and solutions. Benchchem.

- Tips and tricks for difficult amide bond form

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- The Amide Functional Group: Properties, Synthesis, and Nomencl

- Coupling Reagents. Aapptec Peptides.

- reaction between acyl chlorides and amines - addition / elimin

- Making Amides from Acyl Chlorides. Chemistry LibreTexts.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.

- Novabiochem® Coupling reagents. Merck.

- High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.

- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

- Available Synple Chem Reagent Cartridges. Synple Chem.

- Coupling Reagents. Carl ROTH.

- Structural Comparison of Three N-(4-Methoxyphenyl)

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.

- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

- Feature article - Overcoming synthetic barriers: Solving the old puzzle of CF₃SF₄. Royal Society of Chemistry.

- Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Benchchem.

- The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. MDPI.

- Supporting inform

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Available Synple Chem Reagent Cartridges [synplechem.com]

- 8. researchgate.net [researchgate.net]